Pazopanibhydrochlorid
Übersicht
Beschreibung
Pazopanib hydrochloride is an anti-cancer medication marketed worldwide by Novartis. It is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. Pazopanib hydrochloride has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma by numerous regulatory administrations worldwide .
Wissenschaftliche Forschungsanwendungen
Pazopanib hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the development of new synthetic methods and drug delivery systems.
Biology: It is studied for its effects on cellular processes and pathways.
Medicine: It is used in the treatment of renal cell carcinoma and soft tissue sarcoma. .
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems to enhance its solubility and bioavailability
Wirkmechanismus
Target of Action
Pazopanib hydrochloride, also known as Pazopanib, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .
Biochemical Pathways
The primary biochemical pathways affected by Pazopanib are those involved in angiogenesis and tumor cell proliferation . By inhibiting the tyrosine kinase activity of VEGFR, PDGFR, FGFR, and c-Kit, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis) and the proliferation of tumor cells . This disruption leads to a reduction in tumor blood flow and an increase in tumor cell apoptosis .
Pharmacokinetics
The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to Pazopanib is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors . The drug reaches steady-state concentrations of >15 μg/ml, which is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pazopanib. The development of lipid-based formulations (LbFs) has been explored to overcome these limitations and enhance drug loading and bioavailability . Furthermore, the drug’s bioavailability is influenced by factors such as food and coadministration of certain medications .
Biochemische Analyse
Biochemical Properties
Pazopanib hydrochloride interacts with several enzymes and proteins. It is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit . These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumor blood vessels for tumor survival and growth .
Cellular Effects
Pazopanib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of VEGFR2 and some anti-tumor activity . This leads to a reduction in tumor blood flow, increased tumor apoptosis, inhibition of tumor growth, reduction in tumor interstitial fluid pressure, and hypoxia in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Pazopanib hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a second-generation multitargeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis .
Dosage Effects in Animal Models
In animal models, the effects of Pazopanib hydrochloride vary with different dosages. For instance, in a study involving LPS-stimulated mice, administration of pazopanib (10 mg·kg-1·d-1, i.p., for 10 days) exerted significant anti-inflammatory and neuronal protective effects, and improved motor abilities impaired by LPS in the mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pazopanib hydrochloride can be synthesized by reacting N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in the presence of hydrochloric acid in ethanol, methanol, tetrahydrofuran, or acetonitrile and dioxane . Another method involves the condensation of 2,4-dichloropyrimidine with 5-amino-2-methylbenzenesulfonamide in the presence of a base like sodium bicarbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for pazopanib hydrochloride often involve the development of self-nanoemulsifying drug delivery systems to enhance its solubility and dissolution. This involves the use of solubilizers, surfactants, and oils to create a four-component system that ensures high dissolution rates regardless of medium pH .
Analyse Chemischer Reaktionen
Types of Reactions
Pazopanib hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its structure, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and various solvents like ethanol, methanol, and tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological properties and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A tyrosine kinase inhibitor used in the treatment of liver, kidney, and thyroid cancer.
Axitinib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Pazopanib hydrochloride is unique in its ability to target multiple tyrosine kinases simultaneously, making it highly effective in inhibiting tumor growth and angiogenesis. Its formulation as a self-nanoemulsifying drug delivery system also enhances its solubility and bioavailability, making it more effective in clinical applications .
Eigenschaften
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIQUBXFFAOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212956 | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635702-64-6 | |
Record name | Pazopanib hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazopanib hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZOPANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.